molecular formula C23H25NO4 B2885414 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dimethylpiperidine-2-carboxylic acid CAS No. 2137451-89-7

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dimethylpiperidine-2-carboxylic acid

Cat. No.: B2885414
CAS No.: 2137451-89-7
M. Wt: 379.456
InChI Key: LQVIOMMFCUWSGV-UHFFFAOYSA-N
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Description

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dimethylpiperidine-2-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a fluoren-9-yl group, a methoxy carbonyl group, and a dimethylpiperidine ring

Mechanism of Action

Target of Action

The primary targets of “1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dimethylpiperidine-2-carboxylic acid” are currently unknown. This compound is structurally related to the fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis . .

Mode of Action

Fmoc groups are typically used to protect the amino group during peptide synthesis, and are removed under basic conditions .

Biochemical Analysis

Biochemical Properties

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dimethylpiperidine-2-carboxylic acid plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins involved in peptide bond formation. The compound acts as a protective group for amino acids, preventing unwanted side reactions during peptide synthesis. It is known to interact with enzymes such as peptidases and proteases, which are responsible for cleaving peptide bonds. The nature of these interactions is primarily inhibitory, as the protective group prevents the enzymes from accessing the amino acid residues .

Cellular Effects

The effects of this compound on cells and cellular processes are significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in protein synthesis and degradation. Additionally, it can alter cellular metabolism by affecting the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, inhibiting their activity. This inhibition can lead to changes in gene expression, as the enzymes involved in transcription and translation are affected. The protective group also prevents the degradation of peptides by proteases, ensuring the stability of the synthesized peptides .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. The degradation products can have different effects on cellular function, potentially leading to changes in gene expression and enzyme activity. Long-term studies have shown that the compound can have lasting effects on cellular processes, even after its degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has minimal effects on cellular function and metabolism. At higher doses, it can cause significant changes in gene expression and enzyme activity. Toxic or adverse effects have been observed at very high doses, including cellular toxicity and disruption of metabolic pathways .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in amino acid metabolism and peptide synthesis. The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. These interactions are crucial for the proper functioning of metabolic pathways and the synthesis of peptides .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cell membranes, ensuring its proper localization and accumulation. The compound’s distribution within tissues can affect its activity and function, as it needs to reach specific cellular compartments to exert its effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These modifications ensure that the compound reaches the appropriate subcellular locations, where it can interact with enzymes and other biomolecules to exert its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dimethylpiperidine-2-carboxylic acid typically involves multiple steps, starting with the preparation of the fluoren-9-yl methoxy carbonyl group This can be achieved through the reaction of fluoren-9-ylmethanol with carbonyl chloride under controlled conditions

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents may be employed to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles in the presence of a suitable solvent.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound may be used to study enzyme-substrate interactions or as a probe to investigate biological pathways.

Medicine: Potential medical applications include the development of new pharmaceuticals. The compound's ability to interact with specific molecular targets may make it useful in drug design and discovery.

Industry: In industry, this compound could be utilized in the production of advanced materials or as a component in chemical processes.

Comparison with Similar Compounds

  • 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid

  • (R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxycarbonyl)piperidine-2-carboxylic acid

  • 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16-pentaoxa-4-azanonadecan-19-oic acid

Uniqueness: 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dimethylpiperidine-2-carboxylic acid stands out due to its specific structural features, such as the dimethylpiperidine ring, which may confer unique chemical and biological properties compared to its analogs.

This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Further research and development could unlock new possibilities in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-4,4-dimethylpiperidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c1-23(2)11-12-24(20(13-23)21(25)26)22(27)28-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,19-20H,11-14H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVIOMMFCUWSGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C(C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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